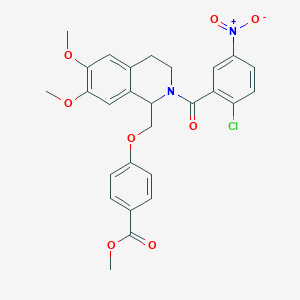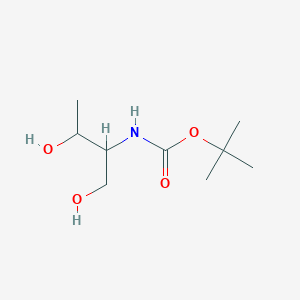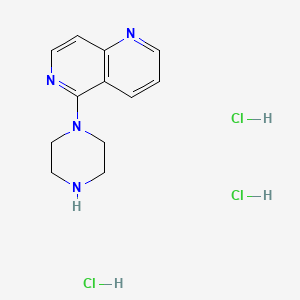
5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride is a chemical compound with the CAS Number: 1171412-23-9 . It has a molecular weight of 250.73 and its IUPAC name is 5-(1-piperazinyl)[1,6]naphthyridine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N4.ClH/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16;/h1-5,13H,6-9H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.73 . More detailed physical and chemical properties are not available in the search results.科学的研究の応用
Serotonin 5-HT3 Receptor Antagonists
5-Piperazin-1-yl-1,6-naphthyridine derivatives have been explored as potential serotonin 5-HT3 receptor antagonists. A study by Mahesh et al. (2004) involved synthesizing a series of these compounds, including 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, which exhibited favorable 5-HT3 receptor antagonism in the Guinea pig ileum. This suggests a potential application in targeting serotonin receptors for various therapeutic purposes (Mahesh, Perumal, & Pandi, 2004).
Synthesis and Structural Analysis
5-Piperazin-1-yl-1,6-naphthyridine compounds have been synthesized for various applications. Parvez et al. (2004) described the crystal structure of a compound with a similar structure, highlighting its potential for detailed structural analysis and applications in materials science or medicinal chemistry (Parvez, Arayne, Sultana, & Siddiqi, 2004).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent have been studied. Gan et al. (2003) synthesized novel compounds, including 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione, and analyzed their fluorescence spectra. This research opens pathways for the use of such compounds in fluorescence-based applications and photochemistry (Gan, Chen, Chang, & Tian, 2003).
Antimicrobial and Antibacterial Properties
Research into the antimicrobial and antibacterial properties of compounds related to 5-Piperazin-1-yl-1,6-naphthyridine has been conducted. Verma and Singh (2015) explored the synthesis and antimicrobial studies of metal complexes bearing a piperazine substituent, which could lead to potential applications in combating bacterial infections (Verma & Singh, 2015).
Safety And Hazards
特性
IUPAC Name |
5-piperazin-1-yl-1,6-naphthyridine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4.3ClH/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16;;;/h1-5,13H,6-9H2;3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYVJYIHEQUBMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC3=C2C=CC=N3.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Piperazin-1-yl-1,6-naphthyridine trihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

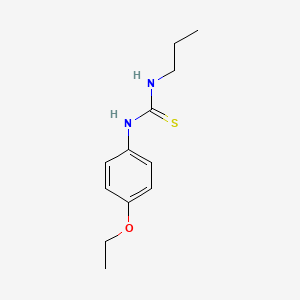
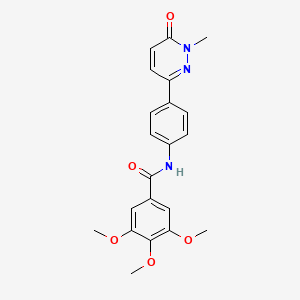
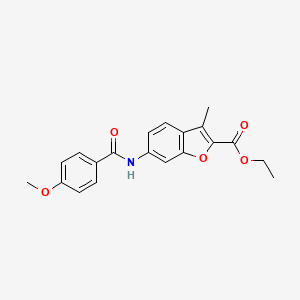
![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)acetate](/img/structure/B2364832.png)

![(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2364836.png)
![7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2364838.png)
![(5E)-3-(3-acetylphenyl)-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2364841.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)
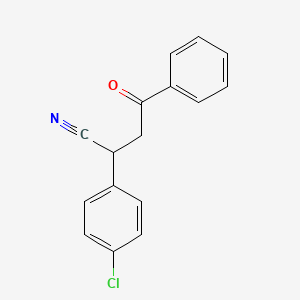
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2364845.png)
![ethyl 5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate hydrochloride](/img/structure/B2364847.png)
